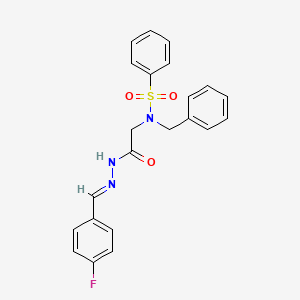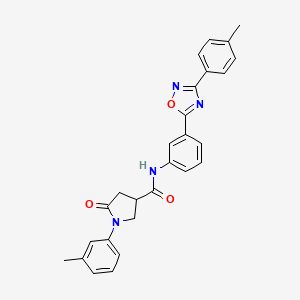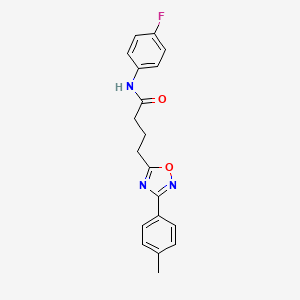![molecular formula C18H21NO6S B7712943 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid, also known as DCMBSA, is a sulfonamide compound that has been extensively studied for its potential therapeutic effects. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to inhibit the activity of matrix metalloproteinases and the PI3K/Akt/mTOR pathway. In inflammation, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to inhibit the activity of NF-κB and COX-2. In neurodegenerative diseases, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to activate the Nrf2/ARE pathway and inhibit the activity of iNOS.
Biochemical and Physiological Effects
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegenerative diseases, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to protect against oxidative stress, reduce inflammation in the brain, and improve cognitive function.
実験室実験の利点と制限
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, careful dose optimization and toxicity studies are necessary before using 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid in preclinical and clinical studies.
将来の方向性
There are several future directions for 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid research, including the development of more efficient and cost-effective synthesis methods, the identification of new targets and pathways for 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid, and the evaluation of its potential therapeutic effects in various disease models. Additionally, the use of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential toxicities. Further studies are necessary to fully understand the potential of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid as a therapeutic agent.
Conclusion
In conclusion, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid is a sulfonamide compound that has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. The synthesis method of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid involves several chemical reactions that have been optimized to produce high yields of pure 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid. The mechanism of action of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid involves the inhibition of various enzymes and signaling pathways. 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, careful dose optimization and toxicity studies are necessary before using 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid in preclinical and clinical studies. There are several future directions for 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid research, including the development of more efficient and cost-effective synthesis methods and the evaluation of its potential therapeutic effects in various disease models.
合成法
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfite, resulting in the formation of 3,4-dichlorobenzyl sulfonate. The second step involves the reaction of 3,4-dichlorobenzyl sulfonate with sodium hydroxide and 2-aminoacetic acid, resulting in the formation of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid. This synthesis method has been optimized to produce high yields of pure 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid.
科学的研究の応用
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been extensively studied for its potential therapeutic effects in various scientific research applications. In cancer treatment, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to protect against oxidative stress and reduce inflammation in the brain.
特性
IUPAC Name |
methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-9-10-16(24-2)17(11-15)26(21,22)19(13-18(20)25-3)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISSPYPGPFHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)

![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)




![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
